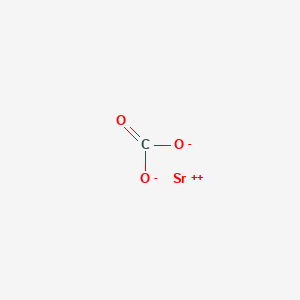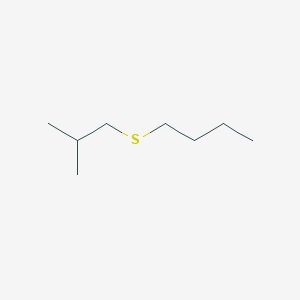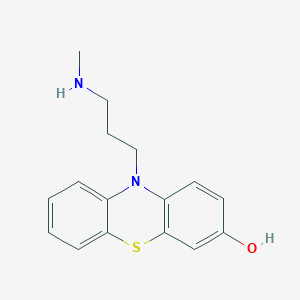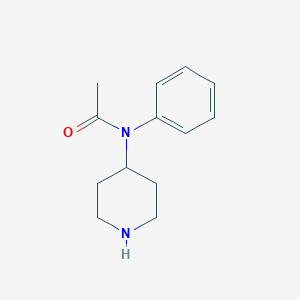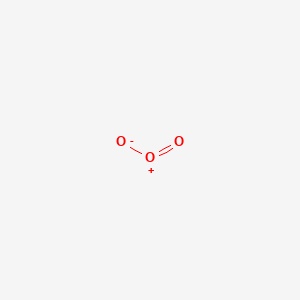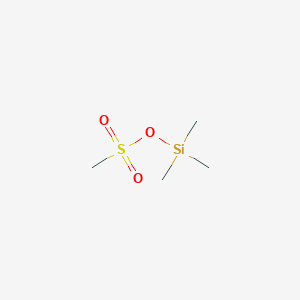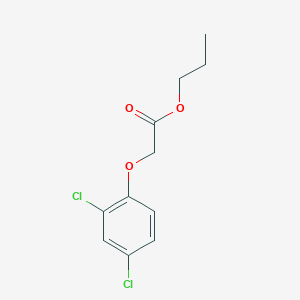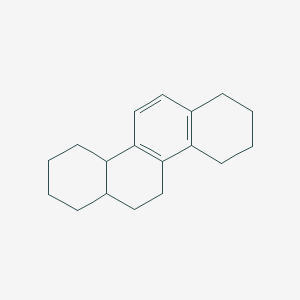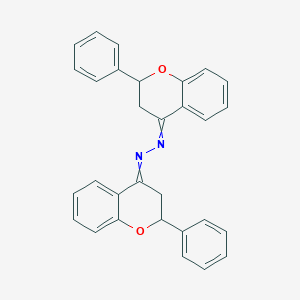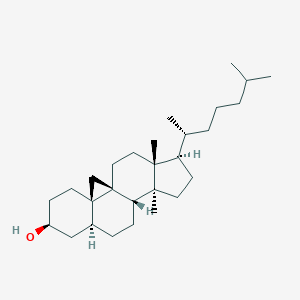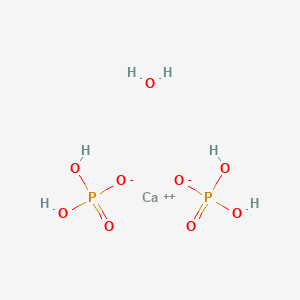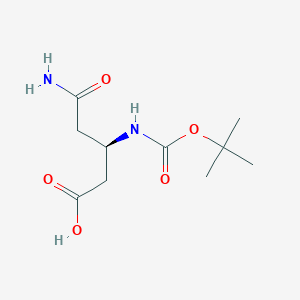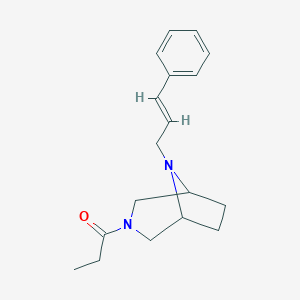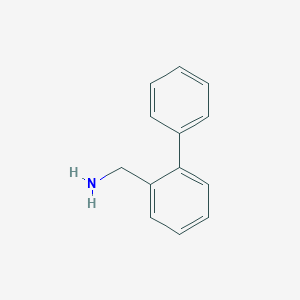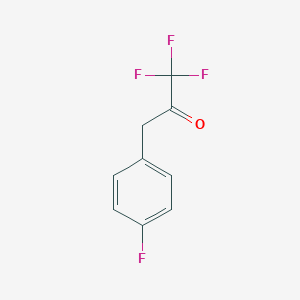
3-(4-氟苯基)-1,1,1-三氟-2-丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” is an organic molecule that contains a ketone functional group (indicated by the “one” in “propanone”) and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of multiple fluorine atoms suggests that this compound might have interesting chemical properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine atoms and the formation of the ketone group in separate steps. Fluorination of organic compounds is a well-studied field and there are many methods available, including the use of elemental fluorine or various fluorinating reagents . The formation of the ketone group could potentially be achieved through oxidation of a secondary alcohol .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronegativity of the fluorine atoms and the presence of the ketone group. The carbon-fluorine bonds would be polar, and the molecule might exhibit dipole-dipole interactions. The exact structure would need to be determined through experimental methods such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ketone group and the fluorine atoms. Ketones are known to undergo a variety of reactions, including nucleophilic addition and reduction . The carbon-fluorine bonds are relatively stable, but can be activated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and change its boiling and melting points compared to similar compounds without fluorine .科学研究应用
Organic Synthesis
- Summary of the Application : The compound “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” is used in the synthesis of organofluorine compounds, which are important in modern organic and medicinal chemistry . Organofluorine bioactive compounds account for 5–15% of the annual number of new drugs approved on the world pharmaceutical market .
- Methods of Application : The compound was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine . Sodium trifluoromethanesulfinate is used as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) is employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .
- Results or Outcomes : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .
Medicinal Chemistry
- Summary of the Application : The 3-chloro-4-fluorophenyl motif, which is similar to the 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone, has been used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms and is related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .
- Methods of Application : The 3-chloro-4-fluorophenyl motif was incorporated into distinct chemotypes that revealed the ability to establish profitable contact with the AbTYR catalytic site .
- Results or Outcomes : The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors .
Chemical Industry
- Summary of the Application : The compound “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” could potentially be used in the chemical industry for the synthesis of various fluorinated compounds .
Pharmaceutical Industry
- Summary of the Application : Fluorinated compounds, such as “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone”, are often used in the pharmaceutical industry due to their unique properties . For example, the incorporation of fluorine atoms into drug molecules can enhance their metabolic stability, bioavailability, and membrane permeability .
- Methods of Application : Again, the specific methods of application would depend on the desired end product. This compound could potentially be used as a starting material or intermediate in the synthesis of various pharmaceuticals .
Nonlinear Optical Material
- Summary of the Application : A fluorinated chalcone similar to “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” was synthesized and studied as a promising nonlinear optical material .
- Methods of Application : The compound was synthesized via visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .
- Results or Outcomes : The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .
Photoredox Catalysis
- Summary of the Application : The title compound was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .
- Methods of Application : Sodium trifluoromethanesulfinate is used as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) is employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .
- Results or Outcomes : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .
安全和危害
未来方向
属性
IUPAC Name |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEDPCRQZJYHIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568438 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone | |
CAS RN |
1735-92-8 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

